molecular formula C8H13F2NO2 B11810138 Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate

Cat. No.: B11810138
M. Wt: 193.19 g/mol
InChI Key: PPCDKINVHZQHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate is a chemical compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and an acetate group at the 2-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with potential therapeutic benefits.

    Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals, contributing to advancements in agriculture and material science.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate the activity of its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

methyl 2-(4,4-difluoropiperidin-3-yl)acetate

InChI

InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-5-11-3-2-8(6,9)10/h6,11H,2-5H2,1H3

InChI Key

PPCDKINVHZQHJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCC1(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.